(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride (2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909316-91-1
VCID: VC8085407
InChI: InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H
SMILES: CC1=CC(=CC(=N1)C)CC(=O)O.Cl
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride

CAS No.: 1909316-91-1

Cat. No.: VC8085407

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

(2,6-Dimethyl-4-pyridinyl)acetic acid hydrochloride - 1909316-91-1

Specification

CAS No. 1909316-91-1
Molecular Formula C9H12ClNO2
Molecular Weight 201.65
IUPAC Name 2-(2,6-dimethylpyridin-4-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H11NO2.ClH/c1-6-3-8(5-9(11)12)4-7(2)10-6;/h3-4H,5H2,1-2H3,(H,11,12);1H
Standard InChI Key AEEXMBVGEJFSPD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C)CC(=O)O.Cl
Canonical SMILES CC1=CC(=CC(=N1)C)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound (CID 121542798) is the hydrochloride salt of (2,6-dimethyl-4-pyridinyl)acetic acid. Key molecular features include:

PropertyValue
Molecular FormulaC₉H₁₂ClNO₂
Molecular Weight201.65 g/mol
Parent Compound (CID)72214380
IUPAC Name2-(2,6-dimethylpyridin-4-yl)acetic acid hydrochloride
SMILESCC1=NC(=CC(=C1)C)CC(=O)O.Cl
InChI KeyAEEXMBVGEJFSPD-UHFFFAOYSA-N

The structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, an acetic acid moiety at position 4, and a hydrochloride counterion .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process:

  • Meerwein Arylation: Reacting 2,6-dimethyl-4-pyridinamine with vinyl acetate in the presence of HCl and NaNO₂ generates 1-carbethoxy-1-chloro-2-(2,6-dimethyl-4-pyridinyl)ethane .

  • Acid Hydrolysis: The intermediate undergoes hydrolysis in acidic conditions (e.g., HCl/acetonitrile) to yield 2,6-dimethyl-4-pyridinylacetaldehyde .

  • Oxidation and Salt Formation: Oxidation with NaClO₂ followed by treatment with HCl produces the final hydrochloride salt .

Process Optimization

  • Yield: Reported yields range from 80–92% for intermediate steps, with final product purity exceeding 95% (HPLC) .

  • Key Reagents: Sodium chlorite (NaClO₂) and hydrochloric acid are critical for oxidation and salt formation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., acetonitrile, water) due to ionic character .

  • Stability: Hygroscopic; requires storage under inert conditions .

Acidity and pKa

The acetic acid moiety has an estimated pKa of ~4.3 (similar to substituted acetic acids), while the pyridine nitrogen exhibits a pKa of ~10.3 (based on Williams’ pyridine data) .

Applications in Research

Pharmaceutical Intermediate

  • Thienopyridine Analogues: Serves as a precursor for anticoagulants (e.g., prasugrel derivatives) due to structural similarity to thienopyridine scaffolds .

  • Fluorinated Probes: Potential use in ¹⁹F NMR pH indicators, leveraging pyridine’s electronic tunability .

Chemical Biology

  • Ligand Design: The pyridine-acetic acid framework is utilized in metalloenzyme inhibitor studies .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.60 (s, 6H, CH₃), 3.75 (s, 2H, CH₂CO), 7.47 (s, 2H, pyridine-H) .

  • MS (ESI+): m/z 166.1 [M-Cl]⁺, consistent with molecular weight .

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